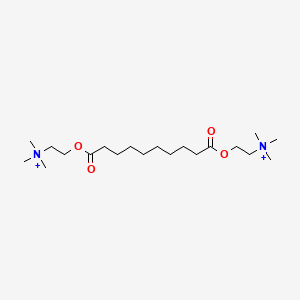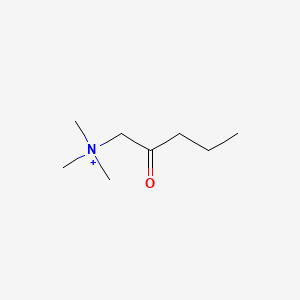
Butyro-betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyro-betaine is an organic amino compound and a ketone.
Scientific Research Applications
Gastrointestinal Health
Butyric acid, a related compound to butyrobetaine, shows promise in treating gastrointestinal disorders, particularly in the colon. Its roles include serving as the primary energy source for colonocytes and influencing inflammatory and functional pathologies of the colon. Preliminary data also suggest potential extraintestinal applications in hematological, metabolic, and neurological diseases (Sossai, 2012).
Probiotic and Health Benefits
The butyrate-producing gut symbiont Clostridium butyricum, used safely as a probiotic, shows beneficial effects across a range of conditions, including gut infections, inflammatory bowel disease, and metabolic disorders. It operates through molecular and immunological pathways, extending its influence beyond the gut to other bodily systems (Stoeva et al., 2021).
Butyric Acid Production and Applications
Advancements in the biotechnological production of butyric acid involve various bacterial strains and fermentation processes, aimed at efficient production for applications in health and industry. The selection of bacterial strains and optimization of fermentation conditions are critical for maximizing butyric acid yield and minimizing inhibitory effects (Zigová & Šturdı́k, 2000).
Butyric Acid in Intestinal Health
Oral butyric acid supplementation holds promise for managing inflammatory bowel diseases and irritable bowel syndrome. Its use is supported by its role as the main energy substrate for colonocytes and its regulatory effects on sodium and water absorption in the colon (Vergara & González Sánchez, 2017).
Microbial Metabolites and Health
Microbial metabolites, including butyric acid, play dual roles in human health, contributing to both physiological functions and disease pathologies. Their effects are mediated through inflammatory pathways, highlighting the complexity of their roles in health and disease (Fröhlich et al., 2015).
Biofuels and Environmental Applications
Butyrobetaine and its derivatives have applications in biofuel production through biomass pyrolysis, offering a sustainable energy source and contributing to carbon sequestration efforts. This technology faces challenges in scalability, reactor design, and understanding the trade-offs between plant size and feedstock (Jahirul et al., 2012).
properties
Molecular Formula |
C8H18NO+ |
|---|---|
Molecular Weight |
144.23 g/mol |
IUPAC Name |
trimethyl(2-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-5-6-8(10)7-9(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
NFIMAPQYTHEQEY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C[N+](C)(C)C |
Canonical SMILES |
CCCC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



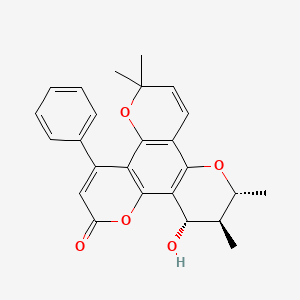

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
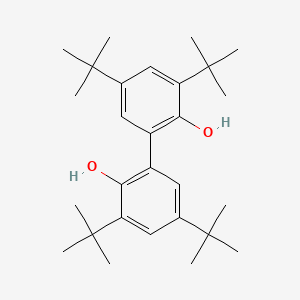

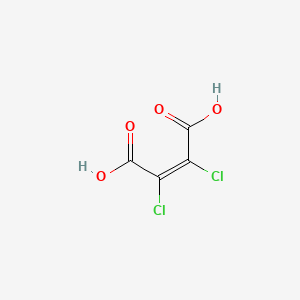



![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)

